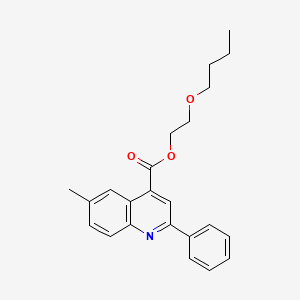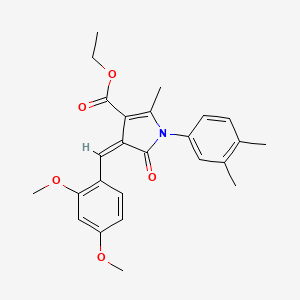![molecular formula C18H18BrN5O2 B5027761 1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPP-2a and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
BPP-2a has been studied for its potential applications in a variety of scientific fields. It has been found to have activity as a dopamine D2 receptor antagonist, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. BPP-2a has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, BPP-2a has been studied for its potential use as a tool compound in neuroscience research.
Mécanisme D'action
BPP-2a acts as a selective dopamine D2 receptor antagonist, blocking the activity of dopamine at these receptors. This leads to a decrease in dopamine signaling in the brain, which can have a variety of effects depending on the specific brain regions affected. In cancer cells, BPP-2a has been shown to inhibit the activity of the protein Hsp90, leading to cell death.
Biochemical and Physiological Effects:
BPP-2a has a variety of biochemical and physiological effects. As a dopamine D2 receptor antagonist, it can affect dopamine signaling in the brain, which can lead to changes in behavior and mood. In cancer cells, BPP-2a can lead to cell death by inhibiting the activity of Hsp90. Additionally, BPP-2a has been shown to have effects on the immune system, potentially making it a candidate for immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
BPP-2a has several advantages for use in lab experiments. It is a highly pure and reliable compound that can be synthesized in large quantities. Additionally, it has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. BPP-2a is a relatively complex compound that may require specialized equipment and expertise for its synthesis and handling. Additionally, its effects on dopamine signaling in the brain can be complex and may require careful experimental design to fully understand.
Orientations Futures
There are many potential future directions for research on BPP-2a. One area of interest is the potential use of BPP-2a as a tool compound in neuroscience research. Its selective activity as a dopamine D2 receptor antagonist could be used to study the role of dopamine signaling in the brain. Additionally, further research is needed to fully understand the antitumor activity of BPP-2a and its potential as a cancer treatment. Finally, there is potential for the development of new compounds based on the structure of BPP-2a that could have improved activity and selectivity.
Méthodes De Synthèse
The synthesis of BPP-2a involves the reaction of 3-bromophenylacetic acid with 1-(2-pyrimidinyl)piperazine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,4-dione to produce BPP-2a. The synthesis of BPP-2a has been optimized for high yield and purity, making it a reliable compound for scientific research.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXSNVBQFSBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)
![1-[1-(2-naphthylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5027738.png)


![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)

![3-methyl-2-[3-(1-propyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5027784.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)
